molecular formula C20H40O6 B160919 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate CAS No. 10108-24-4

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate

Cat. No. B160919
CAS RN: 10108-24-4
M. Wt: 376.5 g/mol
InChI Key: DYQXMFHEZICODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate, also known as HED, is a chemical compound widely used in scientific research. It is a non-ionic surfactant that is often used as a solubilizer for poorly soluble compounds. HED is also used as a stabilizer for proteins and enzymes, as well as a dispersant for nanoparticles.

Scientific Research Applications

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate has a wide range of applications in scientific research. It is commonly used as a solubilizer for poorly soluble compounds such as drugs, peptides, and proteins. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate can also be used as a stabilizer for proteins and enzymes, preventing denaturation and aggregation. In addition, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate is a dispersant for nanoparticles, allowing for their dispersion in aqueous solutions. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate is also used in the formulation of liposomes, which are used as drug delivery systems.

Mechanism Of Action

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate acts as a non-ionic surfactant, reducing the surface tension of water and allowing for the solubilization of hydrophobic compounds. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate also has a hydrophobic tail that interacts with hydrophobic compounds, further enhancing their solubility. In addition, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate can form micelles in aqueous solutions, which can encapsulate hydrophobic compounds.

Biochemical And Physiological Effects

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate is generally considered to be non-toxic and non-irritating. It is not metabolized by the body and is excreted unchanged in the urine. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate has no known physiological effects on the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate is its ability to solubilize poorly soluble compounds, making them more accessible for scientific research. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate is also non-toxic and non-irritating, making it safe for use in lab experiments. However, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate can interfere with certain assays and may cause unwanted effects on some biological systems. It is important to carefully consider the use of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate in lab experiments and to evaluate its potential effects on the system being studied.

Future Directions

There are many possible future directions for the use of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate in scientific research. One area of interest is the use of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate in the formulation of drug delivery systems. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate could be used to solubilize poorly soluble drugs and peptides, allowing for their delivery to specific targets in the body. Another area of interest is the use of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate as a stabilizer for proteins and enzymes in industrial applications. 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate could be used to improve the stability and shelf life of these products. Finally, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate could be used in the formulation of new materials, such as nanoparticles and liposomes, for a variety of applications.

Synthesis Methods

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate can be synthesized by reacting dodecanoic acid with ethylene glycol and ethylene oxide. The reaction is catalyzed by a strong acid such as sulfuric acid. The resulting product is purified by distillation and recrystallization. The purity of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate can be determined by gas chromatography and mass spectrometry.

properties

CAS RN

10108-24-4

Product Name

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate

Molecular Formula

C20H40O6

Molecular Weight

376.5 g/mol

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate

InChI

InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-20(22)26-19-18-25-17-16-24-15-14-23-13-12-21/h21H,2-19H2,1H3

InChI Key

DYQXMFHEZICODL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCCOCCOCCO

Origin of Product

United States

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